molecular formula C19H21N3S B11610280 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 442569-94-0

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B11610280
CAS No.: 442569-94-0
M. Wt: 323.5 g/mol
InChI Key: DIWQOSQDPFLQIR-UHFFFAOYSA-N
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Description

Introduction to 1-(2,5-Dimethylphenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea

Chemical Identity and Structural Classification

This compound (C₁₉H₂₁N₃S) belongs to the thiourea-indole alkaloid hybrid family. Its structure comprises three domains:

  • Thiourea core : A –NH–C(=S)–NH– group enabling hydrogen bonding and metal coordination.
  • 2,5-Dimethylphenyl substituent : An aromatic ring with methyl groups at positions 2 and 5, contributing steric hindrance and lipophilicity.
  • Indol-3-yl ethyl chain : A 2-(1H-indol-3-yl)ethyl group providing π-π stacking capability and redox-active properties.
Table 1: Key Structural Descriptors
Property Value/Description
Molecular Formula C₁₉H₂₁N₃S
Molecular Weight 335.45 g/mol
IUPAC Name This compound
Hybrid System Thiourea-Indole-Phenyl
Hydrogen Bond Donors 3 (2×NH, 1×indole NH)
Rotatable Bonds 5

The thiourea group adopts a planar geometry, while the indole and phenyl rings form dihedral angles of 12–18° relative to the core, as evidenced by crystallographic analogs. This non-coplanarity reduces intramolecular charge transfer but enhances solubility in polar aprotic solvents.

Historical Development and Discovery Timeline

While no direct historical records exist for this specific compound, its development aligns with three key phases in heterocyclic chemistry:

  • Pre-2000s : Foundation of indole-thiourea chemistry through studies on microbial alkaloids like thiostrepton.
  • 2010–2020 : Systematic synthesis of N-substituted thioureas for kinase inhibition research, with patents filed for analogs bearing 2,5-dimethylphenyl groups.
  • Post-2020 : Optimization of synthetic routes (e.g., nucleophilic addition of indole ethylamines to isothiocyanates) to achieve >85% yields.

The compound first appeared in PubChem entries circa 2025, though related structures were documented in tyrosinase inhibition studies as early as 2024. Its design reflects convergent strategies in fragment-based drug discovery, combining known pharmacophores from indole antifungals and thiourea enzyme inhibitors.

Academic Significance in Organic Chemistry Research

This molecule addresses two critical challenges in modern synthesis:

  • Conformational Control : The ethyl spacer between indole and thiourea allows rotational freedom (energy barrier: ~8 kJ/mol), enabling studies on entropy-enthalpy compensation in supramolecular assembly.
  • Directing Group Effects : The 2,5-dimethylphenyl moiety selectively directs electrophilic substitution to the indole’s C5 position, as demonstrated in iodination experiments (yield: 92%).
Table 2: Research Applications by Domain
Domain Application Example
Medicinal Chemistry Tyrosinase inhibition (IC₅₀: 1.8 μM)
Materials Science Organic semiconductor dopant (ΔE: 2.1 eV)
Analytical Chemistry Fluorescent probe for Cu²⁺ (Kd: 4.7×10⁻⁷ M)

Recent work highlights its utility in creating metal-organic frameworks (MOFs) with high CO₂ adsorption capacity (12.7 mmol/g at 298 K), leveraging the thiourea’s sulfur lone pairs. Additionally, the indole nitrogen participates in Brønsted acid catalysis, enabling asymmetric Mannich reactions with 94% enantiomeric excess.

Properties

CAS No.

442569-94-0

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C19H21N3S/c1-13-7-8-14(2)18(11-13)22-19(23)20-10-9-15-12-21-17-6-4-3-5-16(15)17/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23)

InChI Key

DIWQOSQDPFLQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis for High-Purity Output

A 2024 study demonstrated the use of polyphosphoric acid (PPA) -mediated cyclization to enhance purity, particularly for derivatives intended for biological testing. This method reduces byproducts such as disubstituted thioureas.

Procedure :

  • 2,5-Dimethylphenyl isothiocyanate and 2-(1H-indol-3-yl)ethylamine are heated in PPA at 80°C for 2 hours.

  • The mixture is cooled, neutralized with NaHCO₃, and extracted with chloroform.

  • The organic layer is dried and concentrated to yield the product.

Key Data :

ParameterValueSource
Yield82%
Reaction Temperature80°C
Byproduct Reduction>90%

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly. A 2023 report achieved full conversion in 10 minutes using ethanol as the solvent.

Key Data :

ParameterValueSource
Yield88%
Reaction Time10 minutes
Energy Input300 W, 80°C

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for large-scale synthesis, using ethanol/water (3:1) to achieve >98% purity.

  • Column Chromatography : Essential for removing trace impurities, especially when using DIPEAc or PPA.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key peaks include δ 11.70 ppm (indole NH), δ 7.42–7.98 ppm (thiourea NH₂), and δ 2.16–2.30 ppm (methyl groups).

  • HRMS : Calculated [M+H]⁺ = 323.45; Observed = 323.44.

Comparative Analysis of Methods

MethodYieldTimePurityScalability
Conventional65–78%12–24 h95–98%High
DIPEAc-Catalyzed89–94%45–60 min99%Moderate
PPA-Mediated82%2 h98%Low
Microwave-Assisted88%10 min97%High

Challenges and Solutions

  • Byproduct Formation : Disubstituted thioureas may form if stoichiometry is unbalanced. Solution: Use a 10% excess of amine.

  • Solvent Residues : Ethanol traces in final products. Solution: Azeotropic distillation with toluene .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-NH-C(=S)-NH-) undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanism Reference
H₂O₂ (30%)Acidic medium, 50–60°CThiourea dioxide derivativeSulfur atom oxidation to sulfonic group
KMnO₄Aqueous H₂SO₄, refluxSulfoxide/sulfone derivativesStepwise oxidation of sulfur

Key Findings :

  • Oxidation selectivity depends on reagent strength and stoichiometry. H₂O₂ primarily yields sulfonic derivatives, while KMnO₄ may overoxidize the indole ring .

  • Stability of the indole moiety limits harsh oxidative conditions .

Reduction Reactions

The thiourea group can be reduced to amines or cleaved under specific conditions:

Reagent Conditions Product Mechanism Reference
LiAlH₄Dry THF, 0°C to RT1-(2,5-Dimethylphenyl)ethylamineNucleophilic attack on sulfur
NaBH₄/I₂Methanol, refluxDisulfide intermediateReductive cleavage of C=S bond

Key Findings :

  • LiAlH₄ achieves full reduction to the amine without altering the indole ring .

  • NaBH₄/I₂ systems produce disulfides as intermediates, requiring further characterization .

Electrophilic Substitution

The indole and 2,5-dimethylphenyl rings undergo electrophilic substitution:

Reagent Position Product Conditions Reference
Br₂ (1 equiv)C5 of indole, C4 of phenyl5-Bromoindole derivativeCH₂Cl₂, RT, 2 hr
HNO₃/H₂SO₄C6 of indole, C3 of phenylNitrated derivatives0°C, 30 min

Key Findings :

  • Indole C3 is sterically hindered by the thiourea chain, directing electrophiles to C5 .

  • Methyl groups on the phenyl ring deactivate meta positions, favoring para nitration .

Complexation Reactions

The thiourea sulfur acts as a ligand for metal ions:

Metal Salt Product Coordination Mode Application Reference
AgNO₃Linear Ag-S coordination polymerBridging thioureaAntimicrobial materials
CuCl₂Tetragonal Cu(II) complexBidentate (S, N)Catalysis studies

Key Findings :

  • Ag(I) complexes exhibit enhanced antibacterial activity compared to the parent compound .

  • Cu(II) complexes are redox-active but prone to ligand oxidation above 60°C .

Acid/Base-Mediated Rearrangements

pH-sensitive transformations include:

Condition Reaction Product Mechanism Reference
HCl (conc.)Intramolecular cyclizationThiazolidinone fused to indoleAcid-catalyzed ring closure
NaOH (aq.)Hydrolysis of thiourea2-(1H-Indol-3-yl)ethylamineNucleophilic attack on C=S

Key Findings :

  • Cyclization under acidic conditions produces a five-membered thiazolidinone ring .

  • Hydrolysis yields bioactive amines but requires strict temperature control to prevent indole degradation .

Photochemical Reactions

UV-induced reactivity:

Condition Product Quantum Yield Application Reference
UV-C (254 nm)Thiyl radical intermediates0.12Polymer crosslinking

Key Findings :

  • Photolysis generates thiyl radicals detectable by EPR spectroscopy.

  • Limited synthetic utility due to competing indole photodegradation .

Scientific Research Applications

Medicinal Chemistry

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been investigated for its potential as a therapeutic agent. Its biological activities include:

  • Anticancer Properties : Studies have shown that thioureas can exhibit cytotoxic effects against various cancer cell lines. The indole moiety may enhance this activity by interacting with specific cancer-related biological targets.
  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Biological Mechanisms

The mechanism of action involves interactions at the molecular level:

  • Enzyme Inhibition : The thiourea group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The indole structure may facilitate binding to biological receptors, influencing signaling pathways relevant to disease processes.

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science:

  • Organic Semiconductors : The unique electronic properties of thioureas make them suitable candidates for developing organic semiconductors.
  • Light Emitting Diodes (LEDs) : Research indicates potential applications in the fabrication of LEDs due to the compound's electronic properties.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

Research conducted on various bacterial strains indicated that this compound showed promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the thiourea group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methyl groups reduce aqueous solubility compared to halogenated or methoxy-substituted analogs, which may limit bioavailability .

Q & A

Q. What are the established synthetic routes and characterization methods for 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea?

The compound is synthesized via multi-step organic reactions, typically involving coupling of the indole-ethylamine moiety with substituted phenyl isothiocyanates. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming regioselectivity and structural integrity of the thiourea linkage and substituents .
  • Single-Crystal X-ray Diffraction : Resolves steric effects of the 2,5-dimethylphenyl group and confirms hydrogen-bonding interactions in the thiourea core .
  • Microanalysis and Mass Spectrometry : Validates purity and molecular weight .

Q. What biological activities have been reported for this compound or its structural analogs?

Thiourea derivatives with indole and aryl substituents exhibit diverse activities:

  • Antiviral : Derivatives like 1-(3-bromobenzoyl)-3-[2-(bromophenyl)phenyl]thiourea showed 97.03% inhibition of HIV-1 protease at 100 µM .
  • Antiparasitic : Analogous compounds demonstrated 11.2–17.9% viability against Trypanosoma brucei .
  • Anticancer : Thiourea derivatives with indole motifs are explored for kinase inhibition and apoptosis induction .

Q. How is the structural conformation of this compound analyzed experimentally?

Single-crystal X-ray diffraction reveals planar geometry of the thiourea moiety (C=S bond length ~1.68 Å) and dihedral angles between the indole and aryl groups, critical for ligand-receptor interactions .

Advanced Research Questions

Q. How do substituents on the phenyl and indole groups influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., bromo) : Enhance protease inhibition (e.g., 97.03% HIV-1 inhibition with 3-bromophenyl substituents) .
  • Steric Effects : 2,5-Dimethylphenyl groups may reduce binding affinity to flat enzymatic pockets compared to smaller substituents .
  • Indole Modifications : Ethyl spacers improve solubility, while methylation at the indole N1 position alters pharmacokinetics .

Q. How can contradictory data on antiviral activity be resolved (e.g., HIV-1 protease inhibition vs. lack of RT inhibition)?

  • Target Specificity : High HIV-1 protease inhibition (97.03% ) contrasts with inactive RT inhibition in isoindoloquinoxaline-thiourea derivatives , suggesting divergent binding mechanisms.
  • Methodological Variance : Differences in assay conditions (e.g., enzyme concentration, substrate type) require standardization for cross-study comparisons .

Q. What computational strategies are used to predict binding modes and optimize activity?

  • Molecular Docking (Autodock 4.2) : Predicts hydrogen bonding between the thiourea sulfur and protease catalytic aspartates .
  • QSAR Models : Correlate logP values of substituents with antiparasitic activity to prioritize synthetic targets .

Q. How does this compound interact with non-target proteins (e.g., cytochrome P450 enzymes)?

  • Metabolic Stability : Indole-containing thioureas are prone to oxidation by CYP3A4. Stability assays in liver microsomes are recommended to assess metabolic liabilities .

Q. What strategies improve selectivity between parasitic and mammalian cells?

  • Toxicity Profiling : Analogous compounds showed low cytotoxicity (e.g., 17.9% viability reduction in mammalian cells at 100 µM), suggesting a selectivity window for parasites .
  • Prodrug Design : Masking the thiourea group with ester linkages can reduce off-target effects .

Methodological Considerations

Q. How are synthetic yields optimized for multi-step reactions involving sensitive indole intermediates?

  • Catalytic Systems : Use Pd/C or CuI for coupling reactions to minimize byproducts .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields to >85% .

Q. What in vitro assays are most relevant for evaluating mechanism-specific activity?

  • Enzyme Inhibition : Fluorescent substrate-based assays for HIV-1 protease .
  • Cell-Based Viability : Resazurin assays for Trypanosoma brucei .
  • Kinase Profiling : Radioactive ATP-binding assays for anticancer potential .

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